molecular formula C13H13NS B13686515 2-Methyl-3-[(phenylthio)methyl]pyridine

2-Methyl-3-[(phenylthio)methyl]pyridine

Cat. No.: B13686515
M. Wt: 215.32 g/mol
InChI Key: KKDDTKJFBPVUHX-UHFFFAOYSA-N
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Description

2-Methyl-3-[(phenylthio)methyl]pyridine is an organic compound with the molecular formula C13H13NS It is a derivative of pyridine, featuring a methyl group at the 2-position and a phenylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(phenylthio)methyl]pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of down-flow vapor-phase reactors. These reactors utilize Ni-Co ferrite catalysts for the alkylation of pyridine with methanol, resulting in the formation of 2-, 3-methylpyridines, and 2,6-lutidine as major products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(phenylthio)methyl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenylthio and methyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenylthio group to a sulfone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the phenylthio group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

2-Methyl-3-[(phenylthio)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-[(phenylthio)methyl]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(phenylthio)methyl]pyridine is unique due to the presence of both a methyl and a phenylthio group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-methyl-3-(phenylsulfanylmethyl)pyridine

InChI

InChI=1S/C13H13NS/c1-11-12(6-5-9-14-11)10-15-13-7-3-2-4-8-13/h2-9H,10H2,1H3

InChI Key

KKDDTKJFBPVUHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CSC2=CC=CC=C2

Origin of Product

United States

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